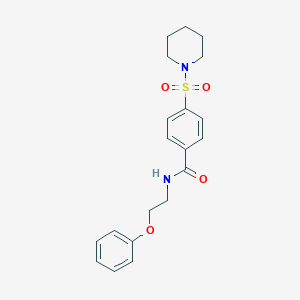

N-(2-phenoxyethyl)-4-(piperidine-1-sulfonyl)benzamide

Description

N-(2-phenoxyethyl)-4-(piperidine-1-sulfonyl)benzamide is a benzamide derivative featuring a piperidine sulfonyl group at the 4-position of the benzamide core and a 2-phenoxyethyl substituent on the amide nitrogen. Its design leverages sulfonamide and benzamide pharmacophores, which are prevalent in drug discovery due to their versatility in binding and modulating enzymatic or receptor targets .

Properties

IUPAC Name |

N-(2-phenoxyethyl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c23-20(21-13-16-26-18-7-3-1-4-8-18)17-9-11-19(12-10-17)27(24,25)22-14-5-2-6-15-22/h1,3-4,7-12H,2,5-6,13-16H2,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAGLEMBBGTXHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-phenoxyethyl)-4-(piperidine-1-sulfonyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide backbone with a piperidine sulfonyl group and a phenoxyethyl substituent. This structure is significant as it influences the compound's interaction with biological targets, potentially enhancing its pharmacological properties.

The biological activity of N-(2-phenoxyethyl)-4-(piperidine-1-sulfonyl)benzamide is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The specific mechanisms may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It can bind to various receptors, influencing signaling pathways related to cell growth and apoptosis.

Antitumor Activity

A study evaluating similar benzamide derivatives has shown promising antitumor activity. For instance, derivatives with piperidine moieties demonstrated significant inhibition of HepG2 liver cancer cells, with an IC50 value as low as 0.25 µM for certain compounds . This suggests that N-(2-phenoxyethyl)-4-(piperidine-1-sulfonyl)benzamide may possess similar properties.

| Compound | Cell Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 47 | HepG2 | 0.25 | Induces cell cycle arrest via p53/p21 pathway |

| N-(2-phenoxyethyl)-4-(piperidine-1-sulfonyl)benzamide | TBD | TBD | TBD |

Selectivity and Efficacy

Research into related compounds indicates that modifications in the benzamide structure can lead to enhanced selectivity for specific targets. For example, compounds with a benzoylpiperidine fragment exhibited selective inhibition of monoacylglycerol lipase (MAGL), with IC50 values ranging from 80 nM to 1 µM across various cancer cell lines .

Study on Piperidine Derivatives

In a study focused on piperidine derivatives, several compounds showed significant biological activity against cancer cell lines. The findings indicated that structural variations could lead to enhanced potency and selectivity for cancer treatment .

Pharmacological Profiles

The pharmacological profiles of similar compounds suggest that N-(2-phenoxyethyl)-4-(piperidine-1-sulfonyl)benzamide could exhibit:

- Antiproliferative Effects : Effective against multiple cancer types.

- Mechanistic Insights : Potential for inducing apoptosis or cell cycle arrest through specific pathways.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

N-(2-phenoxyethyl)-4-(piperidine-1-sulfonyl)benzamide has shown promise in the development of therapeutic agents. Its structural components suggest potential applications as:

- Anticancer Agents : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting key signaling pathways involved in tumor growth. Benzothiazole derivatives, for instance, are known for their anticancer properties through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins.

- Anti-inflammatory Agents : The sulfonamide moiety may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and IL-6, often mediated through cyclooxygenase inhibition.

- Antimicrobial Activity : Compounds with similar structures have exhibited significant antimicrobial properties against various pathogens, indicating their potential use in treating infections.

2. Biological Research

The compound can serve as a biological probe or inhibitor in research studies. Its ability to interact with specific molecular targets makes it useful for:

- Enzyme Inhibition Studies : By acting as an inhibitor, it can help elucidate the mechanisms of various enzymes related to disease processes.

- Target Identification : It can be employed to identify new biological targets involved in disease pathways, facilitating drug discovery efforts.

Case Studies

Several studies have highlighted the effectiveness of compounds structurally related to N-(2-phenoxyethyl)-4-(piperidine-1-sulfonyl)benzamide:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hsp90–Cdc37 Inhibitors

- Compound 19: N-(2-Phenoxyethyl)-4-((6-(piperidin-1-yl)pyrimidin-4-yl)amino)benzamide (from ) shares the benzamide core and phenoxyethyl group but incorporates a pyrimidine-amino-piperidine moiety. This modification enhances Hsp90 binding affinity compared to simpler benzamides, as demonstrated by its synthesis yield (70%) and purity metrics .

- Compound 24: 4-((6-(4-(Cyanomethyl)piperazin-1-yl)pyrimidin-4-yl)amino)-N-(2-phenoxyethyl)benzamide () replaces piperidine with a cyanomethyl-piperazine group, improving solubility and target engagement. Its synthesis achieved an 80% yield, suggesting favorable reactivity for scale-up .

Antioxidant Benzamide Derivatives

- A8 and H10: N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide and N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide () exhibit antioxidant activity (% inhibition: 86.6–87.7). Unlike the target compound, these derivatives feature thiourea linkages and lack sulfonamide groups, highlighting the critical role of the piperidine sulfonyl moiety in differentiating biological activity .

Sulfonamide-Based PD-L1 Inhibitors

- Compound 30 : 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide () achieved 57.2% PD-L1 inhibition. The target compound’s piperidine sulfonyl group may offer better metabolic stability compared to the fluorophenyl-sulfamoyl group in 30, which showed cytotoxicity in PC-3 cells .

Imidazole-Substituted Benzamides

- 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide () demonstrated antibacterial activity.

TG2 Transglutaminase Inhibitors

- Compound 28: N-{4-[4-(Acryloylamino)piperidine-1-sulfonyl]naphthalen-1-yl}benzamide () inhibits TG2 with a naphthalene scaffold. The target compound’s benzamide core may reduce off-target interactions compared to the bulkier naphthalene system, though this requires experimental validation .

Structural and Pharmacokinetic Insights

Key Structural Differences

Pharmacokinetic Comparison

- Solubility: The phenoxyethyl group in the target compound enhances lipophilicity compared to morpholine (Compound 20, ) but may reduce aqueous solubility versus cyanomethyl-piperazine derivatives (Compound 24) .

- Toxicity : Similar sulfonamide derivatives () show low cytotoxicity in fibroblast assays, suggesting the target compound’s safety profile could be favorable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.